S-Benzyl-L-cysteine
S-Benzyl-L-cysteine
S-benzyl-L-cysteine zwitterion is an S-conjugate L-cysteine zwitterion substituted by a benzyl group; major species at pH 7.3.
Brand Name:
Vulcanchem
CAS No.:
3054-01-1
VCID:
VC21541698
InChI:
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
SMILES:
C1=CC=C(C=C1)CSCC(C(=O)O)N
Molecular Formula:
C10H13NO2S
Molecular Weight:
211.28 g/mol
S-Benzyl-L-cysteine
CAS No.: 3054-01-1
VCID: VC21541698
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Description | S-benzyl-L-cysteine zwitterion is an S-conjugate L-cysteine zwitterion substituted by a benzyl group; major species at pH 7.3. |
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CAS No. | 3054-01-1 |
Product Name | S-Benzyl-L-cysteine |
Molecular Formula | C10H13NO2S |
Molecular Weight | 211.28 g/mol |
IUPAC Name | (2R)-2-amino-3-benzylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |
Standard InChIKey | GHBAYRBVXCRIHT-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |
Related CAS | 25988-62-9 |
Synonyms | S-Benzyl-L-cysteine;Benzylcysteine;3054-01-1;H-Cys(Bzl)-OH;(R)-2-amino-3-(benzylthio)propanoicacid;S-Benzylcysteine;D-S-butylcysteine;CHEMBL63130;GHBAYRBVXCRIHT-VIFPVBQESA-N;(2R)-2-amino-3-benzylsulfanyl-propanoicacid;(R)-2-Amino-3-(S-Benzylthio)PropanoicAcid;3-Benzylthioalanine;L-S-Benzylcysteine;(S)-Benzyl-D-Cys;(R)-S-Benzylcysteine;25988-62-9;(2R)-2-amino-3-(phenylmethylthio)propanoicacid;L-Cysteine,S-(phenylmethyl)-;Alanine,3-(benzylthio)-,L-;NSC638614;Poly-S-benzylcysteine;(S)-Benzyl-L-Cys;NSC-43125;PubChem19030;AC1L4WNQ |
PubChem Compound | 193613 |
Last Modified | Aug 15 2023 |
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